molecular formula C20H26N6OS B6780673 N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B6780673
M. Wt: 398.5 g/mol
InChI Key: SQXAXDDIDZPALA-UHFFFAOYSA-N
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Description

N-[4-(2-bicyclo[221]heptanyl)-1,3-thiazol-2-yl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound featuring a bicyclo[221]heptane scaffold, a thiazole ring, and a piperazine moiety

Properties

IUPAC Name

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6OS/c1-13-21-5-4-18(22-13)25-6-8-26(9-7-25)20(27)24-19-23-17(12-28-19)16-11-14-2-3-15(16)10-14/h4-5,12,14-16H,2-3,6-11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXAXDDIDZPALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C(=O)NC3=NC(=CS3)C4CC5CCC4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the construction of the bicyclo[2.2.1]heptane core. This can be achieved through a formal [4 + 2] cycloaddition reaction, which is highly enantioselective and can be performed under mild conditions using organocatalysis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the subsequent coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The piperazine moiety can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the piperazine moiety can produce secondary or tertiary amines.

Scientific Research Applications

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways involving the thiazole and piperazine moieties.

    Medicine: The compound has potential as a drug candidate due to its unique structural features and biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane scaffold provides a rigid framework that can enhance binding affinity to target proteins. The thiazole and piperazine rings can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to its combination of a bicyclo[2.2.1]heptane scaffold with thiazole and piperazine rings, which imparts distinct chemical and biological properties not found in other similar compounds.

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